![molecular formula C20H22N4O7S B2956603 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 868982-47-2](/img/structure/B2956603.png)

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

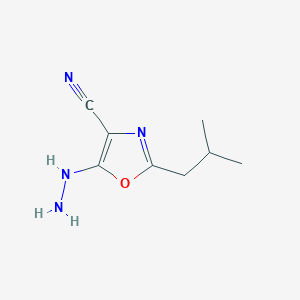

Synthesis and Evaluation in Inhibitory Mechanisms

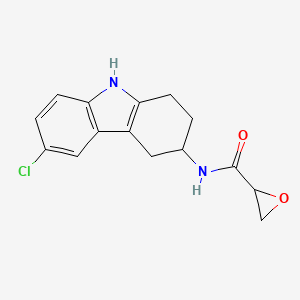

- Research involving similar chemical structures has led to the development of potent inhibitors against caspase-3, as demonstrated in the study by (Yang Jiang & Trond Vidar Hansen, 2011). These inhibitors are relevant for their potential use in regulating apoptosis and other cellular processes.

Promoter in Cu-Catalyzed Reactions

- A study conducted by (Subhajit Bhunia, Subhadip De, & D. Ma, 2022) found that N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) serves as an efficient promoter in Cu-catalyzed N-arylation of oxazolidinones and amides. This highlights its role in facilitating complex chemical reactions at room temperature, thereby expanding its applicability in synthetic chemistry.

Sulfonamide Chemical Delivery Systems

- In a study focusing on chemical delivery systems for sulfonamides useful in cerebral toxoplasmosis treatment, compounds with a similar structural framework were synthesized and evaluated. These studies, like the one by (M. Brewster, M. Deyrup, K. Seyda, & N. Bodor, 1991), highlight the potential of such compounds in drug delivery and treatment strategies.

Antimicrobial Potential

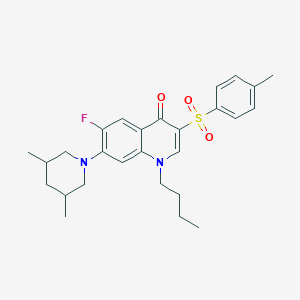

- Research by (M. Abbasi, S. Tariq, Aziz‐ur‐Rehman, et al., 2016) explored the antibacterial potential of N-substituted sulfonamides bearing a similar benzodioxane moiety. This work is significant in the search for new antimicrobial agents, especially in the era of increasing antibiotic resistance.

Molecular Docking and Drug Design

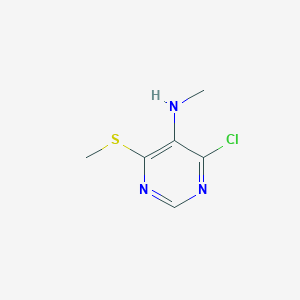

- A study by (Asmaa M. Fahim & Eman H. I. Ismael, 2021) involving computational calculations and molecular docking of similar sulfonamides suggested their potential in antimalarial and COVID-19 drug development. This indicates the broad spectrum of applications of such compounds in pharmaceutical research.

Synthesis of Antibacterial Agents

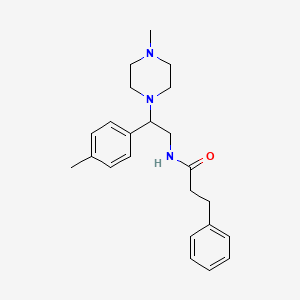

- Investigations into the synthesis and evaluation of piperazinyl oxazolidinone antibacterial agents containing a pyridine ring, similar to the compound , were conducted by (J. Tucker, D. A. Allwine, K. C. Grega, et al., 1998). These studies contribute to the ongoing search for novel antibacterial compounds.

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds that combine sulfonamide and benzodioxane fragments in their framework have been reported to exhibit antibacterial properties . Therefore, it’s plausible that this compound may target bacterial enzymes or proteins, disrupting their normal function.

Mode of Action

Based on its structural similarity to other sulfonamides, it may inhibit bacterial enzymes, thereby preventing the bacteria from synthesizing essential nutrients or metabolites .

Biochemical Pathways

Sulfonamides are known to inhibit the synthesis of folic acid in bacteria, which is a crucial component of several biochemical pathways, including dna synthesis .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

By inhibiting bacterial enzymes, this compound may prevent the bacteria from growing and reproducing, leading to their eventual death .

Propriétés

IUPAC Name |

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O7S/c25-19(22-12-14-2-1-5-21-11-14)20(26)23-13-18-24(6-7-31-18)32(27,28)15-3-4-16-17(10-15)30-9-8-29-16/h1-5,10-11,18H,6-9,12-13H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUCVJLWXJQMCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2956521.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2956526.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone;dihydrochloride](/img/structure/B2956529.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide](/img/structure/B2956532.png)

![5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2956537.png)

![Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2956538.png)